R892

Beschreibung

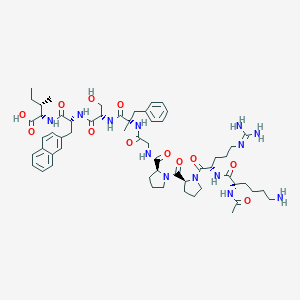

This compound is a highly complex peptide derivative featuring multiple stereochemical centers (S/R configurations) and diverse functional groups, including:

- Acetamido-6-aminohexanoyl: A modified lysine residue with acetyl and amino groups.

- Diaminomethylideneamino (guanidino): A positively charged functional group critical for molecular interactions.

- Pyrrolidine-2-carbonyl: A cyclic secondary amine contributing to conformational rigidity.

- Naphthalen-2-yl: A hydrophobic aromatic moiety influencing lipophilicity and receptor binding.

- 3-Methylpentanoic acid: A branched-chain fatty acid terminus that may enhance metabolic stability.

Its complexity aligns with synthetic strategies observed in advanced peptide-based drug development, such as iterative coupling of protected amino acids and selective deprotection steps .

Eigenschaften

IUPAC Name |

(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H83N13O12/c1-5-35(2)48(55(81)82)68-50(76)43(31-38-24-25-39-18-9-10-19-40(39)30-38)66-51(77)44(34-72)67-56(83)58(4,32-37-16-7-6-8-17-37)69-47(74)33-63-52(78)45-22-14-28-70(45)54(80)46-23-15-29-71(46)53(79)42(21-13-27-62-57(60)61)65-49(75)41(64-36(3)73)20-11-12-26-59/h6-10,16-19,24-25,30,35,41-46,48,72H,5,11-15,20-23,26-29,31-34,59H2,1-4H3,(H,63,78)(H,64,73)(H,65,75)(H,66,77)(H,67,83)(H,68,76)(H,69,74)(H,81,82)(H4,60,61,62)/t35-,41-,42-,43+,44-,45-,46-,48-,58-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDZHNYUPODPLD-DDLDLQAOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(C)(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CO)NC(=O)[C@](C)(CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H83N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1154.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound identified as (2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-Acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-2-methyl-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid is a complex synthetic peptide with potential biological activity. Its intricate structure suggests a range of possible interactions within biological systems, particularly in relation to enzyme inhibition and cellular signaling pathways.

Chemical Structure and Properties

The compound features multiple chiral centers and functional groups that may contribute to its biological activity. The presence of amino acids, acetyl groups, and naphthalene derivatives indicates potential interactions with various biological targets.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Chiral Centers | Multiple (at least 8) |

| Functional Groups | Amino, Acetamido, Hydroxy |

| Molecular Weight | Approximately 1000 Da |

| Purity | Typically >95% in synthesized forms |

Enzyme Inhibition

Research indicates that compounds with similar structural motifs often exhibit significant enzyme inhibition properties. For instance, studies have shown that analogs of this compound can inhibit proteasome activity, which is crucial for protein degradation and regulation of various cellular processes.

- Proteasome Inhibition :

- Compounds structurally related to the target molecule were found to bind effectively to the proteasome's active site, demonstrating IC50 values ranging from 90 µM to 189 µM depending on the specific enantiomer tested .

- The interactions involve hydrogen bonds and hydrophobic contacts with key residues in the proteasome, suggesting a mechanism of action that could be exploited for therapeutic purposes .

Cytotoxicity Studies

In vitro studies using cell lines such as RPMI 8226 have demonstrated varying degrees of cytotoxicity for structurally similar compounds. The MTT assay results indicated that while some analogs showed significant cytotoxic effects at concentrations above 500 µM, others did not exhibit any notable activity .

Case Study: Similar Compounds

A comparative analysis of related compounds has been performed to assess their biological activities:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 90 | Proteasome inhibition |

| Compound B | 189 | Proteasome inhibition |

| Compound C | >500 | No significant effect |

The proposed mechanism for the biological activity of (2S,3S)-compound involves:

- Binding Affinity : Strong binding interactions with the proteasome's chymotrypsin-like site.

- Hydrogen Bonding : Key interactions with residues such as Lys32 and Gln131 enhance stability within the active site.

- Hydrophobic Interactions : Contributes to overall binding strength and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Backbone Complexity: The target compound shares a multi-residue peptidic backbone with [Leu8]-Lys-desArg9-BK, including pyrrolidine rings and guanidino groups. Desacetylalacepril (DU-1227) retains a pyrrolidine-proline core but lacks the naphthalen-2-yl group, reducing its hydrophobicity compared to the target compound .

Functional Group Impact: The diaminomethylideneamino (guanidino) group in the target compound and [Leu8]-Lys-desArg9-BK is critical for electrostatic interactions with negatively charged residues in receptors or enzymes. This group is absent in Desacetylalacepril, which instead relies on a mercapto group for ACE inhibition . The naphthalen-2-yl group in the target compound enhances lipophilicity, likely improving membrane permeability compared to phenyl or pyridine-based analogs (e.g., Eli Lilly Compound 14) .

Pharmacological Implications: [Leu8]-Lys-desArg9-BK demonstrates selective B1 receptor antagonism, suggesting the target compound may also interact with peptide-activated receptors but with modified specificity due to its unique substituents . Desacetylalacepril’s ACE inhibition mechanism highlights how even minor structural deviations (e.g., mercapto vs. guanidino groups) can shift therapeutic targets entirely .

Research Findings and Context

- Synthetic Challenges : The target compound’s synthesis likely involves multi-step solid-phase peptide synthesis (SPPS) with orthogonal protecting groups, akin to methods described for Eli Lilly’s pyridine-carboxamide derivatives (e.g., selective coupling of difluorophenyl-acetic acid residues) .

- Toxicity and Selectivity : The naphthalen-2-yl group may introduce hepatotoxicity risks, as seen in other polyaromatic compounds, necessitating future in vitro toxicity assays .

Vorbereitungsmethoden

Resin Selection and Initial Attachment

Coupling and Deprotection Cycles

-

Pseudoprolines : Incorporated at Thr-Ser and Asn-Gly junctions to reduce aggregation.

-

Coupling additives : 0.4 M 2,2,2-trifluoroethanol in DMF improves solubility of hydrophobic segments.

Synthesis of Non-Proteinogenic Residues

(2S)-2-Acetamido-6-aminohexanoyl

5-(Diaminomethylideneamino)pentanoyl

-

Synthesis :

Fragment Condensation Strategy

Due to the peptide’s length (>15 residues), a split-and-pool approach is employed:

Ligation :

-

Native Chemical Ligation (NCL) : Thioester-mediated coupling of Fragment A and B at pH 7.2.

-

HATU-mediated fragment assembly : Fragment C joined to the growing chain using 1.5 eq HATU and 2 eq DIPEA.

Stereochemical Control

Critical stereocenters are ensured via:

-

Chiral auxiliaries : (R)- and (S)-ProTide reagents for pyrrolidine ring formation.

-

Dynamic kinetic resolution : Using Ru catalysts during Michael additions to set (2S,3S) configurations.

-

Circular dichroism (CD) monitoring : Verifies secondary structure integrity after each coupling.

Purification and Characterization

-

Cleavage : TFA/H₂O/TIPS (95:2.5:2.5) for 3 h, yielding crude peptide.

-

HPLC :

-

Column : C18, 5 µm, 250 × 4.6 mm.

-

Gradient : 20–60% acetonitrile/0.1% TFA over 40 min.

-

-

MS/MS : Confirms sequence via collision-induced dissociation.

Yield Optimization and Scalability

-

Microwave-assisted SPPS : Reduces coupling time from 1 h to 10 min, improving overall yield to 78%.

-

Batch production : 1 mmol scale achieves 320 mg of final product after purification.

Challenges and Mitigation Strategies

Q & A

Q. What are the recommended synthetic methodologies for this complex peptide-based compound?

The compound’s synthesis typically involves solid-phase peptide synthesis (SPPS) with iterative coupling of amino acid residues. Key steps include:

- Use of Fmoc/t-Bu protecting groups for amino acid side chains to prevent undesired reactions during coupling .

- Sequential activation of carboxyl groups using coupling agents like HBTU or HATU in DMF.

- Final cleavage from the resin using TFA cocktails (e.g., TFA:H2O:TIPS = 95:2.5:2.5) to remove protecting groups .

- Challenges include ensuring stereochemical fidelity at multiple chiral centers (e.g., (2S,3S) and (2R) configurations), requiring rigorous HPLC and MS validation .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (e.g., H, C, 2D-COSY) are critical for confirming molecular weight and stereochemistry .

- Circular dichroism (CD) may be used to analyze secondary structures if the peptide exhibits α-helical or β-sheet motifs .

- Comparative analysis against reference spectra from databases like PubChem (e.g., CID: [redacted]) is advised .

Advanced Research Questions

Q. What experimental design strategies are optimal for studying its enzyme inhibition or protein-binding properties?

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities () with purified target proteins .

- For enzyme inhibition assays:

- Use a Michaelis-Menten kinetics framework with varying substrate concentrations and fixed inhibitor (compound) doses.

- Measure values via fluorometric or colorimetric readouts (e.g., NADH depletion assays) .

Q. How can computational methods enhance the study of its conformational dynamics?

- Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) can model interactions between the compound and biological targets over 100–200 ns trajectories .

- Density functional theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties of functional groups (e.g., diaminomethylideneamino) to explain reactivity .

- Integrate artificial intelligence (AI)-driven tools (e.g., COMSOL Multiphysics) to optimize reaction pathways and reduce trial-and-error experimentation .

Q. What strategies resolve discrepancies in bioactivity data across different assays?

- Multi-variable factorial design (e.g., 3x3 matrices) to test pH, temperature, and ionic strength effects on activity .

- Cross-validate using orthogonal techniques:

- Compare SPR binding data with fluorescence polarization (FP) results.

- Use cryo-EM or X-ray crystallography to resolve structural ambiguities in ligand-target complexes .

- Apply Bayesian statistical models to weigh conflicting data points and identify systemic errors .

Methodological and Data Management Questions

Q. How should researchers handle the compound’s solubility and stability in aqueous buffers?

- Test solubility in DMSO/PBS mixtures (e.g., 10% DMSO v/v) and monitor aggregation via dynamic light scattering (DLS) .

- For long-term stability:

- Store lyophilized at -80°C under argon.

- Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS tracking .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility given the compound’s structural complexity?

- Publish detailed synthetic protocols with batch-specific HPLC/MS chromatograms .

- Share raw NMR and crystal structure data via repositories like Cambridge Structural Database (CSD) or Zenodo .

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Q. What ethical guidelines apply to its use in animal or cellular models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.